4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1220030-36-3
Cat. No.: VC2845074
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220030-36-3 |
|---|---|
| Molecular Formula | C14H21Cl2NO |
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | 4-[2-[(2-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20ClNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H |
| Standard InChI Key | ZKIVCCMRJQOOPX-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOCC2=CC=CC=C2Cl.Cl |
| Canonical SMILES | C1CNCCC1CCOCC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride features a heterocyclic piperidine ring connected to a 2-chlorobenzyl group through an ether oxygen and ethyl spacer. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form. The structural arrangement, particularly the position of the chlorine atom at the ortho position of the benzyl group, significantly influences its chemical behavior and biological interactions.
Structural Identification Parameters
The compound is uniquely identified through several standardized chemical descriptors that facilitate its recognition in databases and research contexts:
Synthesis and Preparation Methods
Reaction Conditions
Optimal reaction conditions for the synthesis typically include:
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium hydroxide, potassium carbonate, or triethylamine |
| Solvent | Anhydrous DMF, THF, or acetonitrile |
| Temperature | 50-80°C for the substitution reaction |
| Reaction Time | 4-12 hours (dependent on specific conditions) |
| Purification Method | Recrystallization from appropriate solvent systems |
| Salt Formation | Addition of HCl in diethyl ether or isopropanol |
Chemical Reactivity Profile
Functional Group Reactivity
The chemical behavior of 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is influenced by its key functional groups:
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The piperidine nitrogen serves as a nucleophilic center, capable of participating in alkylation, acylation, and other nucleophilic substitution reactions.
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The ether linkage demonstrates stability under neutral conditions but may undergo cleavage under strongly acidic or basic environments.
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The chlorophenyl moiety can engage in various metal-catalyzed coupling reactions, including Suzuki, Heck, or Sonogashira couplings.
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The compound can undergo salt-to-free base conversion under basic conditions, which can be essential for certain transformations.
Stability Considerations
As a hydrochloride salt, the compound demonstrates enhanced stability compared to its free base form, particularly regarding resistance to oxidation and hydrolysis. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry environment protected from light and moisture. Under appropriate storage conditions, the compound maintains its integrity for extended periods.
Research Applications
In research contexts, 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride serves several important functions:
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As a chemical probe for studying receptor binding and function
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As an intermediate in the synthesis of more complex molecules with potential biological activities
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In structure-activity relationship studies to understand how structural modifications affect biological activity
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As a reference compound in analytical method development
The presence of the chlorobenzyl moiety and piperidine ring makes this compound particularly valuable in medicinal chemistry research, where these structural features are commonly incorporated into drug candidates targeting neurological and psychiatric conditions.
| Precaution Type | Specific Measures |
|---|---|
| Personal Protective Equipment | Gloves, eye protection, and lab coats |
| Ventilation Requirements | Use in a well-ventilated area, preferably in a chemical fume hood |
| Exposure Response | In case of contact, rinse thoroughly with water; seek medical attention if irritation persists |
| Storage Requirements | Store in tightly closed container in cool, dry place away from incompatible materials |
| Disposal Guidelines | Follow local regulations for chemical waste management |
Structural Analogs and Comparative Analysis
Related Compounds
Several structural analogs of 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride exist, differing in the position of substituents or the core structure. The following table compares key analogs:
Structure-Activity Relationships
The structural features of 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and its analogs contribute significantly to their chemical and biological properties:
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The position of the chlorine substituent on the benzyl group influences the electronic distribution and three-dimensional conformation of the molecule, potentially affecting receptor binding profiles.
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The piperidine ring provides a basic nitrogen center that can interact with various biological targets and serves as a common structural motif in many pharmaceutical compounds.
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The ether linkage and ethyl spacer confer specific distance and angle relationships between the aromatic and piperidine moieties, which can be critical for optimal interaction with biological receptors.
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The salt form affects solubility, stability, and potentially the bioavailability of the compound in biological systems.
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